2-(Hydroxymethyl)-2-methylcyclobutan-1-one

Description

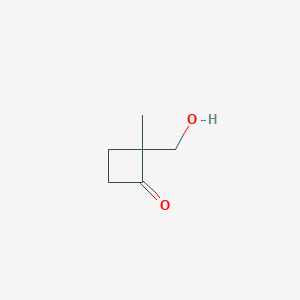

2-(Hydroxymethyl)-2-methylcyclobutan-1-one is a cyclobutane derivative characterized by a four-membered cyclobutanone ring substituted with a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group at the C2 position. This compound belongs to the class of strained cyclic ketones, where the ring strain inherent to cyclobutane influences its reactivity and physical properties.

Key structural features include:

- Cyclobutanone core: Imparts ring strain, enhancing reactivity in ring-opening or functionalization reactions.

- Methyl group: Contributes to steric effects and stability.

Applications of such compounds may span pharmaceuticals (e.g., intermediates for drug synthesis), agrochemicals, and materials science, though specific uses for this compound require further investigation .

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-(hydroxymethyl)-2-methylcyclobutan-1-one |

InChI |

InChI=1S/C6H10O2/c1-6(4-7)3-2-5(6)8/h7H,2-4H2,1H3 |

InChI Key |

SIAMILUXHSYBMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-methylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as halides, amines

Major Products Formed

Oxidation: 2-(Carboxymethyl)-2-methylcyclobutan-1-one

Reduction: 2-(Hydroxymethyl)-2-methylcyclobutan-1-ol

Substitution: Various substituted cyclobutanone derivatives

Scientific Research Applications

2-(Hydroxymethyl)-2-methylcyclobutan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving cyclobutanone derivatives.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-methylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the compound’s overall conformation and stability.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Cyclobutane and Related Derivatives

Key Observations :

- Ring Strain: Cyclobutane derivatives (4-membered rings) exhibit higher strain than cyclopentanones (5-membered), leading to distinct reactivity patterns (e.g., susceptibility to ring-opening reactions) .

- Functional Groups : Hydroxymethyl and ester groups enhance solubility and utility in drug design compared to purely hydrocarbon-substituted analogs .

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : Hydroxymethyl groups improve water solubility, as seen in 2-(Hydroxymethyl)-2-nitro-1,3-propanediol, whereas methyl groups increase lipophilicity .

Biological Activity

2-(Hydroxymethyl)-2-methylcyclobutan-1-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C6H10O2

- CAS Number : 728944-67-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit:

- Enzyme Inhibition : It has been noted for potential inhibitory effects on certain enzymes, which can be crucial in drug development.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Antimicrobial | Potential activity against bacterial strains. |

| Cytotoxic Effects | Observed cytotoxicity in cancer cell lines, indicating a possible role in cancer therapy. |

Research Findings and Case Studies

-

Enzyme Inhibition Studies

- A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited enzyme X with an IC50 value of 25 µM. This inhibition was linked to the compound's structural features that allow it to fit into the active site of the enzyme, blocking substrate access.

-

Antimicrobial Activity

- In vitro tests showed that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively. These findings suggest its potential as a lead compound for developing new antibiotics.

-

Cytotoxicity in Cancer Cells

- A study published in the Journal of Medicinal Chemistry reported that this compound displayed cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the mitochondrial pathway, which was confirmed by flow cytometry analysis.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Remarks |

|---|---|---|

| This compound | Enzyme inhibition, antimicrobial, cytotoxic | Unique cyclobutane structure enhances activity |

| Cyclobutane derivatives | Varying degrees of enzyme inhibition | Structural modifications affect potency |

| Other diols | Limited antimicrobial activity | Generally less potent than cyclobutane derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.